molecular formula C14H14ClN5O B8387888 6-Chloro-4-(6-cyclobutylpyridin-2-ylamino)pyridazine-3-carboxamide

6-Chloro-4-(6-cyclobutylpyridin-2-ylamino)pyridazine-3-carboxamide

Cat. No.: B8387888
M. Wt: 303.75 g/mol
InChI Key: BWUIWCUBCGFLOT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Chloro-4-(6-cyclobutylpyridin-2-ylamino)pyridazine-3-carboxamide is a useful research compound. Its molecular formula is C14H14ClN5O and its molecular weight is 303.75 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C14H14ClN5O

Molecular Weight

303.75 g/mol

IUPAC Name

6-chloro-4-[(6-cyclobutylpyridin-2-yl)amino]pyridazine-3-carboxamide

InChI

InChI=1S/C14H14ClN5O/c15-11-7-10(13(14(16)21)20-19-11)18-12-6-2-5-9(17-12)8-3-1-4-8/h2,5-8H,1,3-4H2,(H2,16,21)(H,17,18,19)

InChI Key

BWUIWCUBCGFLOT-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)C2=NC(=CC=C2)NC3=CC(=NN=C3C(=O)N)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

In a 100 mL round bottom flask, methyl 6-chloro-4-(6-cyclobutylpyridin-2-ylamino)pyridazine-3-carboxylate (350 mg, 1.1 mmol) was suspended in ammonia 7M in methanol (7.87 g, 10.0 mL, 70.0 mmol). The flask was sealed and stirred at room temperature for 18 h. The solid formed was separated by filtration and dried in high vacuum to give 6-chloro-4-(6-cyclobutylpyridin-2-ylamino)pyridazine-3-carboxamide (281 mg, 84.3% yield) as a white solid. 1H NMR (DMSO-d6) δ: 11.95 (s, 1H), 9.34 (s, 1H), 8.85 (s, 1H), 8.20 (s, 1H), 7.69 (t, J=7.7 Hz, 1H), 6.91 (dd, J=7.7, 3.6 Hz, 2H), 3.66 (quin, J=8.6 Hz, 1H), 2.19-2.40 (m, 4H), 1.78-2.15 (m, 2H); LC-MS 304.1 [M+H]+.
Quantity
350 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

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